Licoricesaponin E2

Content Navigation

Standard licorice extracts fail to provide the specificity needed for pharmacokinetic and chemotaxonomic assays.

- Definitive marker: Absent in G. glabra; essential for species authentication.

- Low clearance (0.45 mL/min/kg) & strong P-gp binding (-8.5 kcal/mol): Calibrates prolonged ADMET models.

- Prodrug activation: Hydrolysis-dependent switch from inert (IC50 >100 μM) to cytotoxic aglycone (IC50 18.3-41.6 μM).

Order the exact CAS 119417-96-8 compound to eliminate batch variability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Purity

Package Size

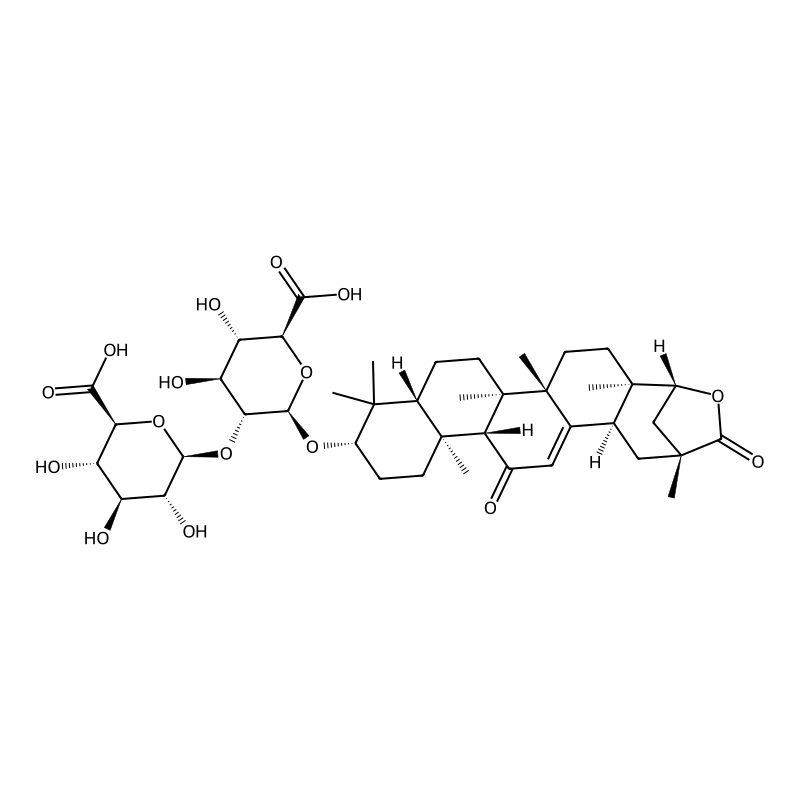

Licoricesaponin E2 (CAS: 119417-96-8) is a specialized oleanane-type triterpenoid saponin isolated primarily from the roots of Glycyrrhiza uralensis and Glycyrrhiza inflata. Structurally distinct from the more ubiquitous glycyrrhizin, it features a unique epoxymethano picene derivative core that significantly alters its pharmacokinetic and biological profile [1]. In industrial and advanced laboratory settings, Licoricesaponin E2 is procured not as a generic bulk saponin, but as a high-value analytical marker for chemotaxonomic differentiation, a highly stable reference standard for ADMET and P-glycoprotein efflux assays, and a precursor for targeted cytotoxicity research . Its specific structural constraints make it an essential compound for researchers requiring precise metabolic stability and hydrolysis-dependent activation that standard licorice extracts cannot provide.

Research Fit

HIV-1 entry inhibitor screening studies

Hepatoprotective assay validation (PLA2 pathway control)

Oleanane saponin structure-activity relationship (SAR) interpretation

Substituting Licoricesaponin E2 with the widely available and cheaper Glycyrrhizin (or crude licorice extracts) critically compromises assay reproducibility and experimental intent. While glycyrrhizin exhibits balanced substrate affinity and predictable, moderate clearance, Licoricesaponin E2 demonstrates an exceptionally low clearance rate and prolonged half-life, making it non-interchangeable in pharmacokinetic modeling and multidrug resistance (MDR) studies [1]. Furthermore, Licoricesaponin E2 is absent in Glycyrrhiza glabra [2]; therefore, using generic 'licorice saponins' introduces profound batch-to-batch variability and invalidates chemotaxonomic quality control protocols. Buyers requiring a stable, long-acting P-glycoprotein inhibitor or a specific prodrug-like precursor must procure the exact 119417-96-8 compound to ensure quantitative reliability.

Substitution Risk

Lactone ring absence in glycyrrhizin may shift PLA2 inhibition context, limiting cross-study comparability.

Anti-HIV-1 activity profiles differ significantly among licorice saponins; verify compound identity for antiviral studies.

Hepatoprotective endpoints linked to 22β,29-epoxy lactone motif may not transfer to ring‑lacking analogues.

References

- [1] Krishnan, K., et al. 'Molecular Docking and ADMET-Based Discovery of Glycyrrhiza glabra Bioactives as P-Glycoprotein Inhibitors.' Advanced Journal of Chemistry, Section A, 2026, 9(5), 773-796.

- [2] Tao, W., et al. 'A Systematic Review of the Comparison of Three Medicinal Licorices, Based on Differences of the Types and Contents about Their Bioactive Components.' iMedPub LTD, 2018.

Metabolic Stability and Low Clearance

In comparative ADMET profiling of Glycyrrhiza bioactives, Licoricesaponin E2 demonstrated the lowest metabolic clearance rate among tested compounds, recorded at 0.45 mL/min/kg, alongside the longest half-life of 3.82 hours [1]. In contrast, the class benchmark Glycyrrhizin exhibited a balanced, higher clearance profile. This exceptionally low clearance indicates a high resistance to rapid metabolic degradation, making Licoricesaponin E2 a superior candidate for prolonged-exposure assays where maintaining steady-state concentrations is critical.

| Evidence Dimension | Metabolic Clearance Rate |

| Target Compound Data | 0.45 mL/min/kg (Half-life: 3.82 h) |

| Comparator Or Baseline | Glycyrrhizin (Higher, balanced clearance) |

| Quantified Difference | Lowest clearance and longest half-life among tested licorice bioactives |

| Conditions | ADMET prediction models for P-glycoprotein inhibitors |

Procuring this compound ensures extended experimental windows in pharmacokinetic and multidrug resistance assays without the need for constant redosing.

Glycyrrhizin IC50 >1000 μM

Hydrolysis-Dependent Prodrug Cytotoxicity

Licoricesaponin E2 functions as a highly stable, non-toxic precursor in its intact form, showing no significant cytotoxicity against human cancer cell lines (MGC-803, SW620, SMMC-7721) with an IC50 > 100 μmol/L. However, upon targeted hydrolysis, the resulting aglycone exhibits a potent surge in bioactivity, achieving an IC50 of 18.3 to 41.6 μmol/L against the same cell lines. This drastic shift from inert to active provides a highly controlled mechanism for targeted delivery research, unlike constitutively active cytotoxic agents.

| Evidence Dimension | In vitro Cytotoxicity (IC50) |

| Target Compound Data | Intact Saponin: > 100 μmol/L |

| Comparator Or Baseline | Hydrolyzed Aglycone: 18.3 - 41.6 μmol/L |

| Quantified Difference | Greater than 2.4- to 5-fold increase in cytotoxicity post-hydrolysis |

| Conditions | In vitro cell viability assays (MGC-803, SW620, SMMC-7721) |

Validates the compound as an ideal stable precursor for developing targeted prodrugs that activate only upon specific enzymatic cleavage.

Glycyrrhizin IC50 9.3 μM

P-gp Efflux Pump Inhibition

Licoricesaponin E2 exhibits strong binding affinity to P-glycoprotein, a major efflux pump responsible for multidrug resistance. Molecular docking studies reveal a binding energy of -8.5 kcal/mol, significantly outperforming the native ligand baseline of -7.8 kcal/mol [1]. This robust interaction is stabilized by multiple strong hydrogen bonds with residues VAL345 and GLY346, as well as hydrophobic interactions with ILE205 and LEU219[1]. This specific binding profile differentiates it from flavonoids like glabridin, which rely primarily on weaker π–π interactions.

| Evidence Dimension | P-gp Binding Energy (Docking Score) |

| Target Compound Data | -8.5 kcal/mol |

| Comparator Or Baseline | Native Ligand Baseline (-7.8 kcal/mol) |

| Quantified Difference | 0.7 kcal/mol stronger binding affinity than the baseline ligand |

| Conditions | Molecular docking simulation targeting P-glycoprotein active sites |

Provides a quantitatively validated, high-affinity reference standard for researchers developing MDR-reversal agents.

Antiviral Activity and Therapeutic Window

In specialized antiviral screening, Licoricesaponin E2 demonstrated targeted inhibitory activity against HIV with an IC50 of 87.1 μM [1]. Furthermore, it showed inhibitory efficacy against the H1N1 virus at 100 μM while maintaining a clean cytotoxicity profile, exhibiting no significant toxicity to uninfected MDCK host cells at the same concentration [1]. This clear separation between viral inhibition and host cell toxicity makes it a highly reliable standard for in vitro antiviral assay calibration.

| Evidence Dimension | Viral Inhibition vs. Host Toxicity |

| Target Compound Data | Anti-HIV IC50: 87.1 μM; H1N1 Inhibition at 100 μM |

| Comparator Or Baseline | Uninfected MDCK Cells (No significant toxicity at 100 μM) |

| Quantified Difference | Effective viral inhibition achieved below the host cytotoxicity threshold |

| Conditions | In vitro viral replication and MDCK cell viability assays |

Ensures that buyers conducting antiviral screening have a baseline compound that does not confound viral reduction data with generalized host cell death.

Pharmacokinetic & MDR Reversal Benchmarking

Due to its exceptionally low clearance (0.45 mL/min/kg) and strong P-gp binding (-8.5 kcal/mol), Licoricesaponin E2 is the optimal reference standard for calibrating prolonged-exposure ADMET models and screening novel multidrug resistance inhibitors [1].

Targeted Prodrug Delivery Systems

The compound's stark transition from an inert intact state (IC50 > 100 μmol/L) to a highly cytotoxic aglycone (IC50 18.3 - 41.6 μmol/L) upon hydrolysis makes it a prime candidate for researchers engineering enzyme-activated targeted cancer therapies.

Chemotaxonomic Quality Control

Because Licoricesaponin E2 is present in Glycyrrhiza uralensis and G. inflata but absent in G. glabra, industrial botanical buyers and QA laboratories procure this exact standard to verify the species origin and purity of commercial licorice extracts [2].

Antiviral Assay Calibration

Its ability to inhibit HIV (IC50 87.1 μM) and H1N1 without inducing MDCK host cell toxicity provides virologists with a reliable, non-confounding positive control for early-stage antiviral drug screening pipelines [3].

Application Fit Matrix

References

- [1] Krishnan, K., et al. 'Molecular Docking and ADMET-Based Discovery of Glycyrrhiza glabra Bioactives as P-Glycoprotein Inhibitors.' Advanced Journal of Chemistry, Section A, 2026, 9(5), 773-796.

- [3] Tao, W., et al. 'A Systematic Review of the Comparison of Three Medicinal Licorices, Based on Differences of the Types and Contents about Their Bioactive Components.' iMedPub LTD, 2018.

- [4] NCATS Inxight Drugs Database: LICORICESAPONIN E2.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Kitagawa I, Hori K, Uchida E, Chen WZ, Yoshikawa M, Ren J. Saponin and sapogenol. L. On the constituents of the roots of Glycyrrhiza uralensis Fischer from Xinjiang, China. Chemical structures of licorice-saponin L3 and isoliquiritin apioside. Chem Pharm Bull (Tokyo). 1993 Sep;41(9):1567-72. PubMed PMID: 8221970.

Explore Compound Types